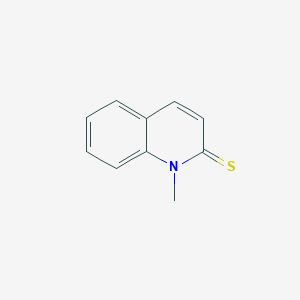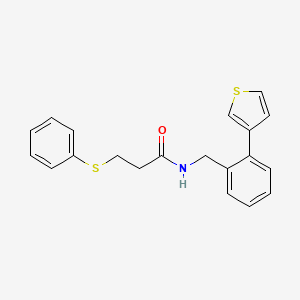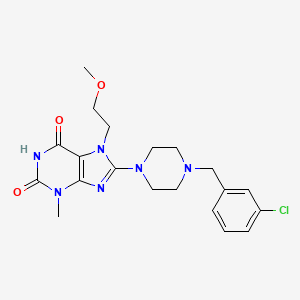
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a compound of significant interest in various scientific research fields, particularly chemistry and pharmacology. Its unique structure, comprising a triazole ring system, a fluorophenyl group, and a urea moiety, makes it a candidate for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps:
Formation of the Triazole Ring: Starting with the condensation of cyclopropyl ketone with hydrazine hydrate under acidic conditions.
Attachment of the Thiophene Ring: Reacting the resultant triazole intermediate with thiophene-2-carboxaldehyde.
Introduction of the Fluorophenyl Group: Using a nucleophilic aromatic substitution reaction involving 4-fluoronitrobenzene and subsequent reduction to aniline.
Urea Formation: Combining the fluorophenyl aniline derivative with a suitable isocyanate under basic conditions to form the urea linkage.
Industrial Production Methods:
In an industrial setting, the synthesis is typically optimized for high yield and purity through the use of automated reactors and precise control of reaction conditions like temperature, pH, and solvent systems.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the thiophene ring.
Reduction: Reduction can be performed at the carbonyl groups to form alcohol derivatives.
Substitution: The fluorophenyl group is amenable to various substitution reactions, altering the electronic properties and biological activity of the molecule.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogenated derivatives can be achieved using halogenating agents (e.g., Br2, Cl2).
Major Products:
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of hydroxylated derivatives.
Substitution: Varied halogenated products depending on the position and nature of substitution.
科学的研究の応用
Chemistry:
Catalysis Studies: The compound's triazole ring can act as a ligand in coordination chemistry.
Material Science:
Biology and Medicine:
Drug Development: Potential as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Bioassays: Utilized in high-throughput screening for enzyme inhibition studies.
Industry:
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of intermediate compounds for drug development.
作用機序
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds, the cyclopropyl and fluorophenyl groups contribute to hydrophobic interactions, and the urea moiety can act as a hydrogen bond donor or acceptor. These interactions can inhibit or modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-chlorophenyl)urea
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-bromophenyl)urea
Comparison:
While these similar compounds share the core triazole, cyclopropyl, and thiophene structures, they differ in their phenyl substituents. The presence of different halogens (fluorine, chlorine, bromine) affects their chemical reactivity and biological activity. The fluorine-substituted compound, for instance, may exhibit enhanced stability and binding affinity due to the unique electronic properties of fluorine.
This detailed overview captures the essence of 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)urea, from its synthesis to its applications and mechanism of action. This compound stands out for its potential in diverse scientific fields, showcasing the multifaceted nature of chemical research.
特性
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-12-3-5-13(6-4-12)21-17(25)20-9-10-23-18(26)24(14-7-8-14)16(22-23)15-2-1-11-27-15/h1-6,11,14H,7-10H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOQJFMTGTFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Tert-butyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2846300.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-nitropyridine](/img/structure/B2846301.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
![2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2846304.png)






![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)



